4-(2-Aminophenyl)butyric Acid, Hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminophenyl)butyric Acid, Hydrochloride, also known as Phenibut, is the GABA B receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Phenibut acts as a GABA B receptor agonist , similar to baclofen and γ-hydroxybutyrate (GHB) . This means it binds to these receptors and activates them, leading to increased inhibitory neurotransmission . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
The activation of GABA B receptors by Phenibut leads to the opening of potassium channels and the closing of calcium channels . This results in hyperpolarization of the neuron and a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability .
Pharmacokinetics
Phenibut is well-absorbed when taken orally, with a bioavailability of over 63% for a 250 mg dose . It has minimal metabolism in the liver, and its metabolites are inactive . The onset of action for oral administration is 2-4 hours, and the elimination half-life is 5.3 hours for a 250 mg dose . The drug is excreted in the urine, with 63% of the dose excreted unchanged .
Result of Action
The activation of GABA B receptors by Phenibut leads to a decrease in neuronal excitability, which results in anxiolytic effects . This makes Phenibut useful for treating conditions like anxiety and insomnia . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache .
Action Environment
The action of Phenibut can be influenced by various environmental factors. For example, the presence of food in the stomach can slow the absorption of the drug, potentially delaying its onset of action . Additionally, the drug’s stability and efficacy can be affected by storage conditions. It is recommended to store Phenibut at -20° C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride typically involves the condensation of butyric acid with 2-aminophenyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization, filtration, and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenyl)butyric Acid, Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
4-(2-Aminophenyl)butyric Acid, Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-Aminophenyl)butyric Acid, Hydrochloride include:
4-(4-Aminophenyl)butyric Acid: Similar structure but with the amino group in a different position.
4-Aminophenylboronic Acid Hydrochloride: Contains a boronic acid group instead of a carboxylic acid group.
2-Aminophenylboronic Acid Hydrochloride: Similar structure but with the boronic acid group in a different position.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to its similar compounds. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-(2-aminophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFMHKRERKYNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50637587 | |
Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56182-28-6 | |
Record name | 56182-28-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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